(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved through several methods . One method involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .Scientific Research Applications
Chemical Reactions and Synthesis
- Ring-Fission/C–C Bond Cleavage Reaction : A study explored the reaction of specific amines with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to ring fission of the oxadiazole system and formation of various compounds, highlighting the reactivity and potential utility of oxadiazole derivatives in complex organic synthesis (Jäger et al., 2002).
Antimicrobial Applications
- Antimicrobial Studies : Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and exhibited potent to weak antimicrobial activity, with significant inhibition observed in some compounds, indicating the antimicrobial potential of oxadiazole derivatives (Gaonkar et al., 2006).
- Fungicidal Activity : 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) showed potential fungicidal activity against rice sheath blight, a major disease in rice, highlighting the agricultural applications of oxadiazole derivatives (Chen et al., 2000).
Corrosion Inhibition
- Corrosion Inhibition Properties : 1,3,4-oxadiazole derivatives were studied for their corrosion inhibition properties towards mild steel in sulfuric acid, indicating their potential use in industrial applications to protect metals from corrosion (Ammal et al., 2018).
Biological Evaluation
- Biological Evaluation of Carbazole Derivatives : Carbazole derivatives with 1,3,4-oxadiazol-2-amine structures were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, showcasing the broad spectrum of biological activities of oxadiazole-containing compounds (Sharma et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives exhibit significant anti-cancer activity . They interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Given the anti-cancer activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given the anti-cancer activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may induce apoptosis or inhibit the proliferation of cancer cells .
Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-2-5-7-4(3-6)8-9-5;/h2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYHGQUHTYERMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-83-2 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, 5-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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